
3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, commonly referred to as “3-ACMT,” is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE). 3-ACMT is an important tool for studying the role of AChE in cellular processes, as well as for developing potential treatments for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
3-ACMT is used in a variety of scientific research applications. One of the most common applications is as an 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide inhibitor. This compound is an enzyme responsible for breaking down the neurotransmitter acetylcholine, and inhibiting this enzyme can lead to an increase in acetylcholine levels. This can be used to study the effects of acetylcholine on cellular processes, such as memory formation and learning. 3-ACMT is also used to study the effects of acetylcholine on the nervous system, as well as to develop potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Mecanismo De Acción
3-ACMT binds to the active site of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The increase in acetylcholine levels caused by 3-ACMT can lead to a variety of biochemical and physiological effects. It can increase neuronal excitability, leading to an increase in neurotransmission and synaptic plasticity. It can also lead to an increase in synaptic strength, which can improve memory formation and learning. In addition, it can lead to an increase in acetylcholine receptor expression, which can have a variety of effects on neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ACMT has several advantages for laboratory experiments. It is a highly selective inhibitor of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, meaning that it does not interfere with other enzymes. It is also relatively non-toxic and has a long half-life, making it suitable for long-term experiments. However, 3-ACMT is not suitable for all experiments, as it is not water-soluble and has a low solubility in organic solvents.
Direcciones Futuras
There are a variety of potential future directions for research involving 3-ACMT. One potential direction is to develop more selective inhibitors of 3-amino-N-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, which could be used to study the effects of acetylcholine in more detail. Another potential direction is to develop new treatments for neurodegenerative diseases based on the effects of 3-ACMT. Finally, 3-ACMT could be used to study the effects of acetylcholine on other physiological systems, such as the cardiovascular and immune systems.
Métodos De Síntesis
3-ACMT is synthesized through a multi-step process, beginning with the reaction of 4-chlorobenzaldehyde with thiourea in the presence of sodium hydroxide to form the compound 4-chloro-N-(methylsulfanyl)-5-thiourea. This compound is then reacted with anhydrous ammonia to form the intermediate 4-chloro-N-(methylsulfanyl)-5-amino-1,2,4-triazole. Finally, this intermediate is reacted with 4-chlorobenzoic acid in the presence of pyridine to form 3-ACMT.
Propiedades
IUPAC Name |
3-amino-N-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS/c1-18-10-15-14-8(12)16(10)9(17)13-7-4-2-6(11)3-5-7/h2-5H,1H3,(H2,12,14)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIPCWMQMPTZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C(=O)NC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2792869.png)
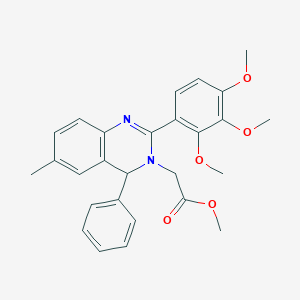
![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2792871.png)

![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2792873.png)
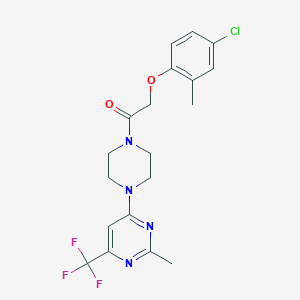
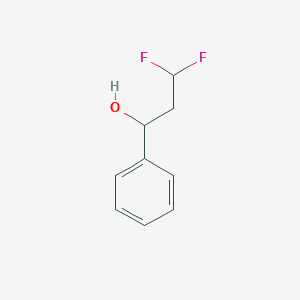
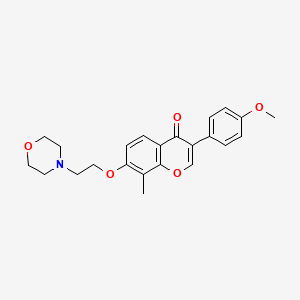
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2792881.png)
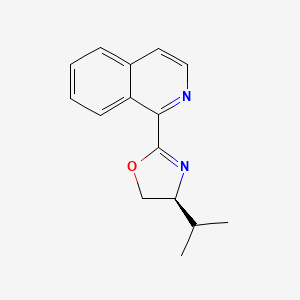
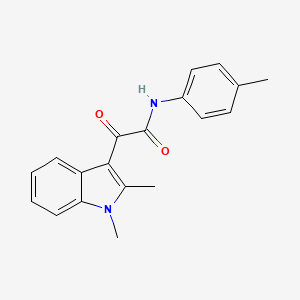

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)
![Methyl 4,5-dimethoxy-2-({5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)benzoate](/img/structure/B2792887.png)